molecular formula C10H13NO2 B091078 Methyl 2-amino-4,5-dimethylbenzoate CAS No. 19258-73-2

Methyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B091078
CAS No.: 19258-73-2
M. Wt: 179.22 g/mol
InChI Key: OEBNORXUIYOXGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and two methyl groups at the fourth and fifth positions on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4,5-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-4,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4,5-dimethylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of methyl groups.

    Methyl 4-amino-2,5-dimethylbenzoate: Amino group at a different position on the benzene ring.

    2-Amino-4,5-dimethylbenzoic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 2-amino-4,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNORXUIYOXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295971
Record name methyl 2-amino-4,5-dimethylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19258-73-2
Record name 19258-73-2
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Synthesis routes and methods

Procedure details

0.41 g Sodium nitrite in water is added to 1 g 4,5-dimethyl-2-nitroaniline in 3 mL conc. HCl and stirred for 1 hour at +4° C. This solution is added to a mixture of 0.67 g copper (I) cyanide, 0.98 g sodium cyanide, 0.32 g sodium carbonate, 25 mL of water and 3 mL toluene. The mixture is stirred for 12 hours at room temperature and worked up to give 0.45 g 4,5-dimethyl-2-nitrobenzonitrile. 4,5-Dimethyl-2-nitrobenzonitrile is reduced with iron powder in acetic acid to yield 4,5-dimethyl-2-aminobenzonitrile. 4,5-Dimethyl-2-aminobenzonitrile is heated at reflux for 12 hours in conc. HCl to give 4,5-dimethyl-2-aminobenzoic acid. 4,5-Dimethyl-2-aminobenzoic acid is reacted with trimethylsilyl-diazomethane to yield methyl 4,5-dimethyl-2-aminobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
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